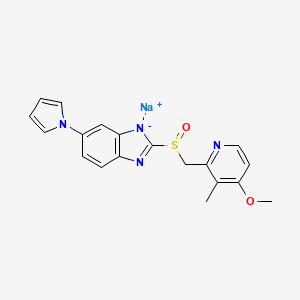

Ilaprazole sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N4NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-50-0 | |

| Record name | Ilaprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilaprazole sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KRT8S6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilaprazole Sodium: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole sodium is a potent, orally active proton pump inhibitor (PPI) used in the treatment of gastric acid-related disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2][3] It belongs to the class of benzimidazole compounds and exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3][4] This guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound.

Chemical Structure and Properties

This compound is the sodium salt of Ilaprazole.[5] The chemical name is sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide.[6][7] It is characterized as a white crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C19H17N4NaO2S | [4][6][7][8] |

| Molecular Weight | 388.4 g/mol | [6][7][8] |

| Exact Mass | 388.09699125 Da | [7][8] |

| CAS Number | 172152-50-0 | [4][7][9] |

| IUPAC Name | sodium 2-[(4-methoxy-3-methyl-2-pyridinyl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide | [7][8] |

| Topological Polar Surface Area | 77.2 Ų | [6][7][8] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 5 | [6] |

Mechanism of Action

Ilaprazole is a prodrug that, after oral administration, is absorbed and selectively accumulates in the acidic environment of the parietal cells of the stomach.[2][3] In this acidic milieu, it is converted to its active sulfenamide form.[2][9][10] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[2][3] This binding is irreversible and effectively inactivates the proton pump, which is the final step in the pathway of gastric acid secretion.[1][2] By blocking this enzyme, this compound significantly reduces the secretion of gastric acid into the stomach lumen.[1][2] This prolonged inhibition allows for the healing of acid-related damage to the gastrointestinal mucosa.[1][3]

Biological Activity

This compound is a potent inhibitor of the H+/K+-ATPase. In vitro and in vivo studies have demonstrated its efficacy in inhibiting gastric acid secretion.

Table 2: Biological Activity of this compound

| Assay | Species/System | Value | Reference(s) |

| IC50 (H+/K+-ATPase inhibition) | Rabbit parietal cell preparation | 6 µM | [4][5][11] |

| IC50 (14C-aminopyrine accumulation) | Histamine stimulated parietal cells | 9 nM | [9][11] |

| ED50 (Intraduodenal administration) | Fistular rats | 0.43 mg/kg | [9][11] |

| ED50 (Intravenous injection) | Anesthetized rats | 1.2 mg/kg | [11] |

| ED50 (Pentagastrin-stimulated secretion) | Anesthetized rats (i.d.) | 2.1 mg/kg | [9][11] |

Experimental Protocols

Synthesis of this compound Intermediate

A common method for the synthesis of an Ilaprazole intermediate, 5-(1H-pyrrol-1-yl)-2-[(4-methoxy-3-methyl-2-pyridyl)-methylthio]-1H-benzimidazole, is described in the patent literature.[12]

Protocol:

-

Reaction Setup: Add 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole to a reaction vessel containing a solution of sodium hydroxide in deionized water.

-

Heating and Stirring: Heat the mixture to 40°C with continuous stirring.[12]

-

Addition of Second Reactant: Prepare a mixed solution of 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride in deionized water.

-

Reaction: Add the pyridinyl compound solution to the reaction vessel. Allow the reaction to proceed to completion.

-

Isolation: The resulting product, 5-(1H-pyrrol-1-yl)-2-[(4-methoxy-3-methyl-2-pyridyl)-methylthio]-1H-benzimidazole, will precipitate.

-

Purification: Wash the precipitate with deionized water and dry to obtain the purified intermediate.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 3. What is the mechanism of Ilaprazole? [synapse.patsnap.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Ilaprazole (sodium) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | C19H17N4NaO2S | CID 121595900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrate | C19H17N4NaO2S | CID 53353154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 172152-50-0 [chemicalbook.com]

- 10. CN103204842B - Crystalline this compound hydrate and preparation method thereof - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CN106432193A - Method for synthesizing intermediate of this compound salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the H+/K+-ATPase Inhibition Mechanism of Ilaprazole Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole, a potent proton pump inhibitor (PPI), represents a significant therapeutic agent for managing acid-related gastrointestinal disorders. Its efficacy is rooted in the targeted, irreversible inhibition of the gastric H+/K+-ATPase, the enzyme directly responsible for the final step of acid secretion in the stomach. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ilaprazole's action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes. As a member of the substituted benzimidazole class, ilaprazole is a prodrug that undergoes a critical acid-catalyzed activation within the secretory canaliculi of gastric parietal cells.[1][2][3][4] This activation converts it into a reactive sulfenamide species, which then forms a stable, covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase.[1][2][3][5] This irreversible binding leads to a profound and sustained inhibition of gastric acid production, a duration of action that significantly outlasts the drug's plasma half-life.[1][2]

Molecular Mechanism of Action

The inhibitory action of ilaprazole on the gastric H+/K+-ATPase is a multi-step process that relies on the unique acidic microenvironment of the parietal cell.

Systemic Absorption and Parietal Cell Accumulation

Following oral administration, ilaprazole sodium is absorbed from the intestine into the bloodstream.[1] As a weak base, it freely circulates and crosses cell membranes to reach the gastric parietal cells. The defining step in its mechanism is the selective accumulation in the acidic secretory canaliculi of these cells, a space where the pH can drop below 2.0. This acidic environment is essential for the drug's activation.[5]

Acid-Catalyzed Activation to a Sulfenamide Intermediate

Ilaprazole is administered as an inactive prodrug.[2][3][5] In the highly acidic milieu of the parietal cell canaliculus, it undergoes a two-step protonation followed by a molecular rearrangement. This acid-catalyzed transformation converts the initial benzimidazole structure into a highly reactive tetracyclic sulfenamide cation.[1][3][5] This reactive intermediate is the pharmacologically active form of the drug.

Covalent and Irreversible Enzyme Inhibition

The activated sulfenamide form of ilaprazole is a potent electrophile. It readily reacts with nucleophilic sulfhydryl (-SH) groups of specific cysteine residues located on the extracytoplasmic (luminal) face of the H+/K+-ATPase α-subunit.[1][2][3] This reaction forms a stable, covalent disulfide bond, thereby irreversibly inactivating the enzyme.[1][2][5][6] By blocking the proton pump, ilaprazole effectively halts the exchange of intracellular H+ for extracellular K+, the final and critical step in gastric acid secretion.[2][6] Because the inhibition is covalent and irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme units, which explains the prolonged duration of action despite a relatively short plasma half-life.[2][5]

Quantitative Inhibition Data

The potency of ilaprazole's inhibitory action on the proton pump has been quantified through in vitro assays. The data is summarized in the table below.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 6.0 µM | Rabbit Parietal Cell Preparation (H+/K+-ATPase) | [7][8][9][10][11] |

| IC₅₀ | 9 nM | Histamine Stimulated Parietal Cells (¹⁴C-aminopyrine accumulation) | [9] |

Table 1: In Vitro Inhibitory Potency of Ilaprazole.

Signaling and Activation Pathway

The following diagram illustrates the pathway from systemic administration of ilaprazole to the final inhibition of the H+/K+-ATPase.

References

- 1. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 2. What is the mechanism of Ilaprazole? [synapse.patsnap.com]

- 3. ilaprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]

- 5. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | Proton pump inhibitor | Probechem Biochemicals [probechem.com]

The Pharmacokinetics and Metabolism of Ilaprazole Sodium in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole, a novel proton pump inhibitor (PPI), has demonstrated potent and sustained inhibition of gastric acid secretion. As with any new chemical entity, a thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is paramount for predicting its behavior in humans and ensuring a safe and effective transition into clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ilaprazole sodium in key preclinical species, including rats and dogs. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development of ilaprazole and other novel PPIs.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of ilaprazole has been characterized in several preclinical species, primarily rats and dogs. These studies have provided crucial insights into its absorption, distribution, and elimination characteristics.

Pharmacokinetics in Rats

Oral administration of ilaprazole in rats has been extensively studied, revealing stereoselective and non-linear pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of Ilaprazole Enantiomers in Rats Following Oral Administration of Racemic Ilaprazole

| Dose (mg/kg) | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Vz/F (L/kg) | t1/2 (h) |

| 1 | R-Ilaprazole | 25.5 ± 8.2 | 1.5 ± 0.5 | 88.3 ± 25.1 | 11.3 ± 3.2 | 3.5 ± 0.9 |

| S-Ilaprazole | 50.1 ± 13.5 | 1.5 ± 0.5 | 215.4 ± 58.9 | 4.3 ± 1.2 | 3.8 ± 1.1 | |

| 5 | R-Ilaprazole | 158.7 ± 42.3 | 2.0 ± 0.8 | 654.1 ± 189.3 | 7.6 ± 2.2 | 4.1 ± 1.2 |

| S-Ilaprazole | 284.3 ± 75.1 | 2.0 ± 0.8 | 1275.6 ± 345.8 | 4.3 ± 1.2 | 4.5 ± 1.3 | |

| 10 | R-Ilaprazole | 315.4 ± 88.6 | 2.5 ± 0.9 | 1543.7 ± 421.5 | 6.5 ± 1.8 | 4.8 ± 1.4 |

| S-Ilaprazole | 403.8 ± 110.2 | 2.5 ± 0.9 | 1975.4 ± 532.7 | 7.4 ± 2.1 | 5.1 ± 1.5 |

Data presented as mean ± SD (n=6). Source:[1]

Following oral administration, the plasma concentration of the S-enantiomer is consistently higher than that of the R-enantiomer[1]. The data also suggest non-linear pharmacokinetics, as the dose-normalized AUC and Cmax are not proportional across the dose range of 1 to 10 mg/kg[1].

Pharmacokinetics in Dogs

Pharmacokinetic studies in Beagle dogs have also been conducted to understand the disposition of ilaprazole.

Table 2: Pharmacokinetic Parameters of Ilaprazole in Beagle Dogs Following Oral Administration of a 5mg Enteric-Coated Tablet

| Parameter | Value |

| Cmax (ng/mL) | 1452.3 ± 324.6 |

| AUC0→12 (ng·h/mL) | 11363.1 ± 3442.0 |

Data presented as mean ± SD. Source:[2]

The study also measured the main metabolites, ilaprazole sulfide and ilaprazole sulfone[2].

Pharmacokinetics in Monkeys

To date, specific pharmacokinetic studies of ilaprazole in monkeys have not been extensively reported in the available scientific literature. However, general comparative pharmacokinetic studies between humans and cynomolgus monkeys suggest that first-pass intestinal metabolism can be more pronounced in monkeys for some drugs[3]. This is an important consideration when extrapolating preclinical data from monkeys to humans.

Metabolism of this compound

The metabolic fate of ilaprazole has been investigated in vitro and in vivo, revealing several key pathways.

In Vitro Metabolism

In vitro studies using human liver microsomes have shown that ilaprazole is primarily metabolized by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is the oxidation of the sulfoxide group to form ilaprazole sulfone, a reaction predominantly catalyzed by CYP3A4 and to a lesser extent by CYP3A5[4][5]. Notably, unlike many other PPIs, ilaprazole is not a significant substrate for CYP2C19[6]. Some studies also suggest a non-enzymatic reduction of the sulfoxide to ilaprazole sulfide[7].

In Vivo Metabolism in Rats

Following oral administration to rats, ilaprazole undergoes extensive metabolism. A total of twelve metabolites have been identified in rat plasma, arising from three main pathways:

-

Reduction: Formation of ilaprazole sulfide (M1) and its subsequent oxidation products (M3, M4, M5, M10).

-

Oxidation: Formation of ilaprazole sulfone (M2) and its subsequent hydroxylation products (M9, M11, M12).

-

Hydroxylation: Direct hydroxylation of the parent ilaprazole molecule (M6, M7, M8)[8].

The major circulating metabolites identified in rat plasma are ilaprazole sulfone and hydroxyilaprazole[9].

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable pharmacokinetic and metabolism data.

Animal Studies

-

Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are typically fasted overnight before drug administration.

-

Drug Administration: For oral pharmacokinetic studies, ilaprazole is often administered as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) via gavage[10].

-

Sample Collection: Blood samples are collected at predetermined time points from a suitable vein (e.g., jugular vein in rats) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis[10].

Analytical Methodology: LC-MS/MS

The quantification of ilaprazole and its metabolites in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: A common method for plasma sample preparation is liquid-liquid extraction. For instance, plasma samples can be mixed with an internal standard (e.g., omeprazole or R-lansoprazole) and an extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE). After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system[8][10].

-

Chromatographic Conditions:

-

Column: A C18 column, such as a Thermo HyPURITY C18 (150 mm × 2.1 mm, 5 µm), is often used for separation[10]. For enantioselective analysis, a chiral column like CHIRALPAK AS-RH (150 mm x 4.6 mm, 5 µm) is employed[11].

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium formate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution[10][11].

-

Flow Rate: Flow rates are typically in the range of 0.25 to 0.5 mL/min[10][11].

-

-

Mass Spectrometric Conditions:

-

Ionization: Positive electrospray ionization (ESI+) is commonly used.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.

-

Visualizations

Metabolic Pathway of Ilaprazole in Rats

Caption: Metabolic pathways of Ilaprazole in rats.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical preclinical pharmacokinetic study workflow.

Conclusion

The preclinical pharmacokinetic and metabolism studies of this compound in rats and dogs have provided a solid foundation for understanding its disposition. The key findings include its primary metabolism by CYP3A4 to ilaprazole sulfone, a lack of significant CYP2C19 involvement, and stereoselective pharmacokinetics in rats. While data in non-human primates is currently limited, the available preclinical information has been instrumental in guiding the clinical development of ilaprazole. Further research, particularly in non-human primates, would be beneficial to further refine the understanding of its interspecies pharmacokinetic differences and enhance the prediction of its human pharmacokinetics. This guide summarizes the core preclinical findings and provides a framework for the experimental approaches used to elucidate the pharmacokinetic and metabolic properties of this promising proton pump inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of gastrointestinal drug absorption in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 5. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to ilaprazole sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

Ilaprazole sodium absorption, distribution, metabolism, and excretion (ADME) profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole, a third-generation proton pump inhibitor (PPI), has emerged as a potent agent for the management of acid-related gastrointestinal disorders.[1][2][3] Its distinct pharmacokinetic profile, characterized by a prolonged plasma half-life and a primary metabolic pathway less dependent on the polymorphic CYP2C19 enzyme, offers potential advantages over earlier PPIs.[1][4] This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of ilaprazole sodium, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and disposition.

Absorption

Ilaprazole is administered orally as an enteric-coated tablet and is absorbed in the intestines.[1][5] Studies in rats have indicated that the duodenum is the most favorable site for absorption.[6]

Quantitative Pharmacokinetic Parameters Following Oral Administration

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability | Study Population | Reference |

| 10 mg (single dose) | - | - | - | - | 55.2% | Healthy Chinese Subjects | [7] |

| 10 mg (daily for 7 days) | 236 - 292 | 3.4 - 3.7 | 1766.6 - 2243.7 (AUC0-24h) | 8.1 - 10.1 | - | Healthy Volunteers | [1] |

| 10 mg (daily for 5 days) | - | - | - | - | - | Healthy Volunteers | [8] |

| 20 mg (daily for 5 days) | - | - | - | - | - | Healthy Volunteers | [8] |

| 40 mg (daily for 5 days) | - | - | - | - | - | Healthy Volunteers | [8] |

Experimental Protocols: In Situ Intestinal Perfusion Studies in Rats

To investigate the intestinal absorption of ilaprazole, a modified in situ intestine absorption method in rats has been employed.[6] This technique allows for the determination of apparent permeability coefficients in different intestinal segments (duodenum, jejunum, ileum, and colon). The key modification in this protocol involves temperature control of the perfusate. The perfusate is maintained at 4°C outside the intestine to ensure the stability of the acid-labile PPIs and is warmed to a physiological temperature only as it passes through the intestinal segment via heat exchangers.[6]

Distribution

Following absorption, ilaprazole is highly bound to plasma proteins, with a binding capacity exceeding 97%.[9] Its lipophilic nature (LogP = 3.04) contributes to its distribution into various tissues.[9] Biodistribution studies in rats using 14C-labeled ilaprazole have shown its presence in most tissues and organs, with notable accumulation and prolonged residence in the stomach up to 24 hours after intravenous administration.[6][9]

Quantitative Pharmacokinetic Parameters Following Intravenous Administration

| Dose | Cmax (ng/mL) | Vd (L) | CL (L/h) | t1/2 (h) | Study Population | Reference |

| 5 mg | - | - | - | - | Healthy Chinese Subjects | [7] |

| 10 mg | - | - | - | - | Healthy Chinese Subjects | [7] |

| 20 mg | - | - | - | - | Healthy Chinese Subjects | [7] |

| 30 mg | - | 11.5 | 3.1 | 3.0 | Healthy Subjects | [2] |

Experimental Protocols: Biodistribution Studies

Biodistribution studies have been conducted in rats using intravenously injected 14C-ilaprazole.[9] Following administration, various tissues and organs are collected at different time points to measure the concentration of radioactivity, thereby determining the extent of drug distribution.

Metabolism

Ilaprazole undergoes extensive metabolism, primarily in the liver.[5][10] The major metabolic pathway was initially thought to be sulfoxide oxidation to ilaprazole sulfone, predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[10][11][12][13] However, more recent research suggests that sulfoxide reduction to ilaprazole sulfide, a nonenzymatic pathway, may be the major metabolic clearance route in humans.[14] Unlike many other PPIs, the metabolism of ilaprazole is not significantly influenced by CYP2C19 polymorphism.[4]

Key Metabolites:

-

Ilaprazole Sulfone: The major metabolite identified in plasma.[1][10][11]

-

Ilaprazole Sulfide: A significant metabolite formed via sulfoxide reduction.[14]

-

Hydroxyilaprazole: A minor metabolite observed in rat plasma.[1]

Experimental Protocols: In Vitro Metabolism Studies

-

Human Liver Microsomes (HLMs): To identify the metabolic pathways, ilaprazole is incubated with pooled HLMs in the presence of NADPH. The formation of metabolites is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14]

-

Recombinant Human CYPs: To pinpoint the specific enzymes responsible for metabolism, ilaprazole is incubated with cDNA-expressed recombinant CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2C19).[11][12]

-

CYP Inhibition Studies: Selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A) are used in incubation experiments with HLMs to confirm the role of specific enzymes in ilaprazole metabolism.[10][11][12]

Excretion

The metabolites of ilaprazole are excreted from the body through both urine and feces.[5] Studies have shown that ilaprazole sulfide and its oxidative metabolites are the major drug-related components found in human urine and feces, with no detection of ilaprazole sulfone.[14] A small amount of the parent drug can be found in the feces.[14] Notably, unchanged ilaprazole is not eliminated through urine.[7]

Experimental Protocols: Excretion Studies

Human excretion studies involve the collection of urine and feces from subjects after administration of ilaprazole. The samples are then analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and identify the metabolites present.[14]

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by efficient intestinal absorption, high plasma protein binding with significant tissue distribution, and extensive metabolism primarily through CYP3A4/5-mediated sulfoxidation and non-enzymatic sulfoxide reduction. Its longer half-life and metabolic pathway independent of CYP2C19 polymorphism distinguish it from other PPIs. This comprehensive understanding of ilaprazole's ADME properties is crucial for its continued development, optimization of therapeutic regimens, and prediction of potential drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy, safety and pharmacokinetics of ilaprazole infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]

- 4. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 6. The study of intestinal absorption and biodistribution in vivo of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of intravenous ilaprazole in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics, pharmacodynamics and safety of oral doses of ilaprazole 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to ilaprazole sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Biotransformation of Ilaprazole in Human Liver Microsomes and Human: Role of CYP3A4 in Ilaprazole Clearance and Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of Ilaprazole Sodium in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilaprazole, a third-generation proton pump inhibitor (PPI), is primarily recognized for its potent and sustained inhibition of the gastric H+/K+-ATPase, making it an effective treatment for acid-related gastrointestinal disorders.[1][2] However, like many therapeutic agents, the potential for off-target interactions warrants a thorough investigation to fully characterize its pharmacological profile and anticipate any unintended biological consequences. This technical guide provides a comprehensive framework for investigating the off-target effects of ilaprazole sodium in cellular models. It details experimental protocols for key assays, presents quantitative data from published studies in structured tables, and utilizes Graphviz diagrams to visualize affected signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers in pharmacology, drug discovery, and toxicology.

Introduction to Ilaprazole and Off-Target Effects

This compound is a benzimidazole derivative that, in its activated sulfenamide form, covalently binds to and irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3][4] This targeted action effectively reduces gastric acid secretion.[1][2] While designed for high selectivity, the complex biological environment can lead to interactions with other proteins, known as off-target effects. These unintended interactions can result in unexpected therapeutic benefits or adverse drug reactions.[5] Therefore, a systematic evaluation of off-target effects is a critical component of preclinical drug development and safety assessment.

Recent studies have identified off-target activities of ilaprazole, notably the inhibition of T-cell-originated protein kinase (TOPK) and the interaction with the tumor susceptibility gene 101 (Tsg101) protein.[6][7] These findings underscore the importance of a multi-faceted approach to characterizing the complete interaction profile of ilaprazole in various cellular contexts.

Data Presentation: Quantitative Analysis of Ilaprazole's Off-Target Activities

The following tables summarize key quantitative data on the off-target effects of this compound from published literature.

Table 1: In Vitro Kinase Inhibition and Cytotoxicity of Ilaprazole

| Target/Cell Line | Assay Type | Parameter | Value (μM) | Reference |

| TOPK | Microscale Thermophoresis (MST) | Kd | 111.0 ± 2.3 | [8] |

| HCT116 (Colon Cancer) | Cytotoxicity (CCK-8) | IC50 | 40.0 ± 0.6 | [8][9] |

| ES-2 (Ovarian Cancer) | Cytotoxicity (CCK-8) | IC50 | 33.2 ± 1.0 | [8] |

| A549 (Lung Cancer) | Cytotoxicity (CCK-8) | IC50 | Not explicitly stated, but inhibited | [9][10][11] |

| SW1990 (Pancreatic Cancer) | Cytotoxicity (CCK-8) | IC50 | Not explicitly stated, but inhibited | [9][10][11] |

Table 2: Inhibition of Viral Budding by Ilaprazole

| Target Process | Cellular Model | Parameter | Value (μM) | Reference |

| HIV-1 Release | 293T cells | EC50 | 0.8 | [12] |

| HSV-1 Release | Vero cells | EC50 | 0.6 - 5 | [12] |

| HSV-2 Release | Vero cells | EC50 | 3 - 9 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of ilaprazole.

In Vitro Kinase Inhibition Assay (TOPK)

This protocol is adapted from methodologies used to assess the inhibition of kinases by small molecules.

Objective: To determine the in vitro inhibitory activity of ilaprazole against T-cell-originated protein kinase (TOPK).

Materials:

-

Recombinant human TOPK enzyme

-

Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a 384-well plate, add the recombinant TOPK enzyme and the kinase substrate to each well.

-

Add the diluted ilaprazole or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for TOPK, if known.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ilaprazole concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for the determination of the number of viable cells.

Objective: To assess the cytotoxic effects of ilaprazole on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, ES-2, A549, SW1990)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of ilaprazole or vehicle control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the ilaprazole concentration and fit the data to a dose-response curve to determine the IC50 value.

Receptor Binding Assay (Hypothetical Radioligand Binding Assay)

While a specific radioligand binding assay for ilaprazole and Tsg101 is not detailed in the provided search results, this protocol outlines a general approach that could be adapted.

Objective: To determine the binding affinity of ilaprazole to a specific target protein (e.g., Tsg101) using a competitive radioligand binding assay.

Materials:

-

Cell membranes or purified protein expressing the target of interest (e.g., Tsg101)

-

A suitable radioligand that binds to the target protein

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of unlabeled this compound.

-

In a reaction tube, incubate the cell membranes or purified protein with a fixed concentration of the radioligand and varying concentrations of ilaprazole.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the ilaprazole concentration. Fit the data to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of ilaprazole's off-target effects.

Caption: Ilaprazole's off-target inhibition of TOPK and its downstream effects.

Caption: Ilaprazole's inhibition of viral budding via interaction with Tsg101.

Caption: A generalized workflow for investigating off-target effects.

Conclusion

The investigation of off-target effects is paramount for a comprehensive understanding of a drug's mechanism of action and its overall safety profile. In the case of this compound, evidence points to interactions with proteins such as TOPK and Tsg101, leading to anti-proliferative and anti-viral activities, respectively, in cellular models. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore these and other potential off-target effects. A systematic approach, combining broad screening panels with detailed mechanistic studies in relevant cellular models, will continue to be essential in elucidating the complete pharmacological landscape of ilaprazole and other novel therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. annualreviews.org [annualreviews.org]

- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. ilaprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

Ilaprazole sodium for gastroesophageal reflux disease (GERD) research models

An In-depth Technical Guide to Ilaprazole Sodium for Gastroesophageal Reflux Disease (GERD) Research Models

Introduction

Gastroesophageal Reflux Disease (GERD) is a prevalent gastrointestinal disorder characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. Proton Pump Inhibitors (PPIs) are the cornerstone of GERD therapy. Ilaprazole, a novel benzimidazole PPI, has demonstrated potent and sustained inhibition of gastric acid secretion.[1][2][3][4] Its unique pharmacokinetic profile, including an extended plasma half-life, offers potential advantages over earlier-generation PPIs.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the research models used to evaluate this compound, including detailed experimental protocols, quantitative data, and key signaling pathways.

Mechanism of Action

This compound is a prodrug that, upon oral administration, is absorbed and transported to the parietal cells of the stomach lining.[5] In the acidic environment of the parietal cell's secretory canaliculus, ilaprazole is converted to its active sulfenamide form.[5] This active metabolite then forms an irreversible covalent bond with cysteine residues on the H+/K+-ATPase enzyme, also known as the gastric proton pump.[1][5] This enzyme represents the final step in the gastric acid secretion pathway.[6] By irreversibly inactivating the proton pump, ilaprazole effectively blocks the secretion of hydrogen ions (H+) into the stomach lumen, leading to a significant and prolonged reduction in gastric acidity.[1][5][6]

Signaling Pathway for Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving hormonal, paracrine, and neural signals that converge on the gastric parietal cell. The diagram below illustrates this pathway and the point of inhibition by ilaprazole.

Caption: Signaling cascade for gastric acid secretion and irreversible inhibition by active ilaprazole.

In Vivo Research Models for GERD

Animal models are crucial for evaluating the efficacy and gastroprotective effects of anti-GERD agents like ilaprazole. Rat models are commonly employed due to their well-characterized physiology and the reproducibility of results.

Surgically-Induced Reflux Esophagitis Model

This model creates a state of chronic acid reflux, mimicking the conditions of human GERD and allowing for the evaluation of drug effects on esophageal tissue.[7][8]

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are fasted for 24 hours with free access to water.

-

Anesthesia: Anesthetize the animal using an appropriate method (e.g., ether, ketamine/xylazine).

-

Surgical Procedure:

-

Perform a midline abdominal incision to expose the stomach and duodenum.[9]

-

Ligate the transitional region between the forestomach and the glandular portion of the stomach using a 2-0 silk thread.[7][8] This procedure prevents the rapid emptying of gastric contents away from the esophagus.

-

To partially obstruct gastric outflow, ligate the pylorus or cover the duodenum near the pyloric ring with a small piece of an 18Fr Nélaton catheter.[7][8]

-

Suture the abdominal incision in layers.

-

-

Drug Administration: Administer this compound (or vehicle/comparator drug) orally or intravenously at predetermined doses for the duration of the study (e.g., daily for 1-4 weeks).

-

Endpoint Analysis:

-

After the treatment period, euthanize the animals.

-

Remove the esophagus and stomach, open longitudinally, and examine for lesions.

-

Score the severity of esophagitis based on established scales (e.g., area and severity of erythema, erosions, and ulcers).

-

Collect tissue samples for histopathological analysis to assess inflammation, basal cell hyperplasia, and papillary elongation.[7][10]

-

Chemically-Induced Gastric Lesion Model (Indomethacin)

This acute model is used to assess the cytoprotective and anti-secretory effects of drugs against damage induced by non-steroidal anti-inflammatory drugs (NSAIDs).

-

Animal Preparation: Male Wistar rats (180-220g) are fasted for 24-48 hours with free access to water.[11][12]

-

Drug Administration (Pre-treatment): Administer this compound, vehicle, or a reference drug (e.g., esomeprazole) intravenously or orally.[11][13]

-

Ulcer Induction: After a set time (e.g., 30-60 minutes post-treatment), administer a single oral dose of indomethacin (typically 25-30 mg/kg body weight) suspended in a vehicle like saline with 5% NaOH.[11][14][15]

-

Endpoint Analysis:

Quantitative Data from In Vivo Models

The following tables summarize key quantitative efficacy data for ilaprazole in various rat models.

Table 1: Efficacy of Ilaprazole in Histamine/Pentagastrin-Stimulated Acid Secretion Rat Models

| Parameter | Route of Administration | Ilaprazole ED₅₀ (mg/kg) | Omeprazole ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| Histamine-Stimulated Secretion | Intravenous (i.v.) | 1.2 | 1.4 | [17] |

| Histamine-Stimulated Secretion | Intraduodenal (i.d.) | 3.9 | 4.1 | [17] |

| Pentagastrin-Stimulated Secretion | Intraduodenal (i.d.) | 2.1 | 3.5 | [17] |

| Acid Secretion (Fistular Rats) | Intraduodenal (i.d.) | 0.43 | 0.68 |[17] |

Table 2: Comparative Efficacy in Indomethacin/Stress-Induced Gastric Lesion Rat Models

| Treatment Group | Dose (mg/kg) | Route | Outcome | Reference |

|---|---|---|---|---|

| Ilaprazole | 3 | i.v. | Decreased ulcer number and index to the same extent as 20 mg/kg esomeprazole. | [13] |

| Esomeprazole | 20 | i.v. | Comparator for ilaprazole efficacy. |[13] |

In Vitro Research Models

In vitro models allow for the direct assessment of a compound's activity on its molecular target, free from systemic physiological variables.

H+/K+-ATPase Inhibition Assay

This cell-free assay directly measures the inhibition of the proton pump enzyme, which is typically isolated from animal gastric tissue.

-

Enzyme Preparation:

-

Obtain fresh sheep or rabbit stomach from a slaughterhouse.[17][18]

-

Isolate the gastric mucosa from the fundus region. Homogenize the mucosal scrapings in a buffered solution (e.g., 20mM Tris-HCl, pH 7.4).[19]

-

Perform differential centrifugation to obtain a microsomal fraction rich in H+/K+-ATPase vesicles.[19]

-

Determine the protein concentration of the enzyme preparation (e.g., using Bradford's method).[18]

-

-

Inhibition Assay:

-

Pre-incubate the enzyme preparation with various concentrations of ilaprazole (or a standard inhibitor like omeprazole) for 30-60 minutes at 37°C.[19][20]

-

Initiate the enzymatic reaction by adding a reaction mixture containing ATP (substrate), MgCl₂, and KCl in a Tris-HCl buffer.[18][20]

-

Incubate for 30 minutes at 37°C.[18]

-

Stop the reaction by adding ice-cold trichloroacetic acid.[20]

-

-

Endpoint Analysis:

-

Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method), reading absorbance spectrophotometrically (e.g., at 660 nm).[18]

-

Calculate the percentage of inhibition relative to a vehicle control.

-

Determine the IC₅₀ value (the concentration of ilaprazole required to inhibit 50% of the enzyme's activity).

-

Isolated Parietal Cell Assay

This cellular-level model assesses a drug's ability to inhibit acid secretion in functional parietal cells, often by measuring the accumulation of a weak base.

-

Parietal Cell Isolation: Isolate parietal cells from rabbit gastric mucosa using enzymatic digestion (e.g., with collagenase and pronase) and centrifugation techniques.

-

Cell Stimulation: Stimulate the isolated parietal cells with a secretagogue like histamine to induce acid production.

-

Drug Treatment: Treat the stimulated cells with various concentrations of ilaprazole.

-

Endpoint Analysis: Assess acid formation indirectly by measuring the uptake of a radiolabeled weak base, such as ¹⁴C-aminopyrine, which accumulates in acidic spaces. A decrease in aminopyrine accumulation indicates inhibition of acid secretion. Calculate the IC₅₀ value based on the dose-response curve.

Quantitative Data from In Vitro Models

Table 3: In Vitro Inhibitory Activity of Ilaprazole

| Assay | System | Parameter | Value | Reference |

|---|---|---|---|---|

| H+/K+-ATPase Inhibition | Rabbit Parietal Cell Preparation | IC₅₀ | 6.0 μM | [17] |

| Acid Accumulation | Histamine-Stimulated Parietal Cells | IC₅₀ | 9 nM |[17] |

General Experimental Workflow

The diagram below outlines a typical workflow for preclinical evaluation of a novel anti-GERD agent like this compound, progressing from initial in vitro screening to in vivo efficacy confirmation.

Caption: A generalized workflow for evaluating anti-GERD compounds from in vitro to in vivo models.

Conclusion

This compound is a potent proton pump inhibitor with a prolonged duration of action. The research models detailed in this guide—from in vitro enzyme inhibition assays to in vivo surgically-induced chronic reflux models—are essential tools for characterizing its efficacy and mechanism of action. The quantitative data consistently demonstrate that ilaprazole has a potent inhibitory effect on the H+/K+-ATPase, translating to significant gastroprotective and anti-secretory activity in established rat models of gastric injury and reflux esophagitis. These methodologies provide a robust framework for the continued investigation of ilaprazole and the development of next-generation therapies for acid-related disorders.

References

- 1. What is the mechanism of Ilaprazole? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Ilaprazole for the treatment of gastro-esophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishment of surgically induced chronic acid reflux esophagitis in rats. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Prospective Single Arm Study on the Effect of Ilaprazole in Patients with Heartburn but No Reflux Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. INDOMETHACIN-INDUCED GASTRIC ULCER: MODEL IN FEMALE WISTAR RATS | Semantic Scholar [semanticscholar.org]

- 13. Intravenous ilaprazole is more potent than oral ilaprazole against gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajpp.in [ajpp.in]

- 20. jnsbm.org [jnsbm.org]

Ilaprazole Sodium in the Research and Management of NSAID-Induced Gastropathy: A Technical Guide

Issued: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties, but their use is frequently complicated by gastrointestinal toxicity, termed NSAID-induced gastropathy.[1] This condition ranges from dyspepsia to peptic ulcers, bleeding, and perforation.[1] The primary pathogenic mechanisms involve the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins, and direct topical irritation of the gastric mucosa.[2][3] Gastric acid is a critical cofactor in the development of these lesions.[4][5] Proton Pump Inhibitors (PPIs) are the cornerstone of preventing and treating NSAID-induced gastropathy due to their potent and sustained inhibition of gastric acid secretion.[2][5] Ilaprazole, a newer generation PPI, demonstrates distinct pharmacokinetic properties, including a longer half-life, that may offer advantages in this clinical setting.[6] This document provides a comprehensive technical overview of the pathophysiology of NSAID-induced gastropathy, the pharmacology of ilaprazole, relevant experimental models, and a summary of clinical data.

Pathophysiology of NSAID-Induced Gastropathy

The gastric damage induced by NSAIDs is a multifactorial process involving both systemic and topical effects.

-

Systemic Injury: The primary systemic effect is the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins.[3] Prostaglandins play a vital role in maintaining gastric mucosal integrity by stimulating the secretion of protective mucus and bicarbonate, and by maintaining adequate mucosal blood flow.[4] Depletion of prostaglandins compromises these defenses, rendering the mucosa vulnerable to injury from endogenous factors like gastric acid and pepsin.[4]

-

Topical Injury: Acidic NSAIDs can cause direct injury to the gastric epithelium through an effect known as "ion trapping."[2] In the acidic environment of the stomach, these drugs remain in a non-ionized, lipid-soluble form, allowing them to diffuse across cell membranes into epithelial cells. Inside the cell, at a neutral pH, the NSAID becomes ionized and trapped, leading to direct cellular damage.[2]

-

Inflammatory Cascade: A growing body of evidence suggests that NSAID-induced injury involves an inflammatory component characterized by leukocyte-endothelial cell interactions.[7] NSAIDs can upregulate the expression of adhesion molecules like ICAM-1 and P-selectin in the gastric mucosa, promoting the adherence of neutrophils.[7] These activated leukocytes can then mediate tissue damage through the release of reactive oxygen species and proteases. This process may be modulated by the transcription factor NF-κB.[7]

Caption: Pathophysiological cascade of NSAID-induced gastric injury.

Pharmacology of Ilaprazole Sodium

Ilaprazole is a substituted benzimidazole PPI that potently suppresses gastric acid secretion.[6][8]

-

Mechanism of Action: Like other PPIs, ilaprazole is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculus.[6] Its active sulfenamide form then binds covalently and irreversibly to cysteine residues on the H+/K+ ATPase enzyme, the proton pump responsible for the final step of acid secretion.[8] This irreversible inhibition provides a prolonged and sustained reduction in gastric acidity.[6] A distinguishing feature of ilaprazole is its long half-life and extended duration of action compared to some other PPIs.[6]

-

Metabolism: Ilaprazole is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6] However, some clinical studies suggest that its efficacy is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the metabolism of other PPIs.[9]

Caption: Mechanism of gastric acid secretion and inhibition by ilaprazole.

Experimental Protocols for Preclinical Research

The indomethacin-induced gastropathy model is a widely used and clinically relevant preclinical model for studying NSAID-induced gastric injury.[10]

Indomethacin-Induced Gastropathy Model in Rodents

-

Objective: To induce gastric mucosal damage that mimics human NSAID gastropathy for the evaluation of potential therapeutic agents like ilaprazole.

-

Subjects: Male CD1 mice or Wistar rats are commonly used.[10] Animals are typically fasted for 18-24 hours before induction to ensure an empty stomach, with water provided ad libitum.

-

Methodology:

-

Baseline: Animals are acclimatized and baseline behavioral assessments (e.g., von Frey filament test for referred visceral hypersensitivity) may be performed.[10]

-

Induction: Indomethacin is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or subcutaneously (s.c.). A typical ulcerogenic dose in rats is 30-40 mg/kg.[3]

-

Therapeutic Intervention: this compound or a comparator agent (e.g., omeprazole, vehicle) is administered at a predetermined time before or after indomethacin administration, depending on whether the study is for prevention or treatment. Dosing is typically once daily via oral gavage.

-

Endpoint Assessment: Animals are euthanized at a specified time point (e.g., 4-24 hours after indomethacin).[3]

-

Macroscopic Evaluation: The stomach is removed, opened along the greater curvature, and the total area of hemorrhagic lesions is measured (in mm²).

-

Histological Analysis: Gastric tissue is fixed in formalin, sectioned, and stained (e.g., H&E) to assess for epithelial cell damage, inflammation, and ulcer depth.

-

Biochemical Markers: Mucosal prostaglandin E2 (PGE2) levels can be measured by ELISA to confirm NSAID-induced COX inhibition. Myeloperoxidase (MPO) activity can be assayed as a marker of neutrophil infiltration.

-

Pain Assessment: Referred abdominal hypersensitivity can be measured post-induction to assess visceral pain, a key clinical symptom.[10]

-

-

Caption: General experimental workflow for an NSAID-induced gastropathy model.

Clinical Data and Research on Ilaprazole

While a large-scale clinical trial specifically evaluating ilaprazole for the treatment of active NSAID-induced gastropathy is not available in the search results, its efficacy can be inferred from its performance in healing duodenal ulcers (a common form of NSAID gastropathy) and from ongoing trials for prevention.

Efficacy in Duodenal Ulcer Healing

A meta-analysis of five randomized controlled trials (RCTs) involving 1481 patients showed no significant difference in the 4-week healing rate between ilaprazole and other PPIs.[11] A large Phase III RCT directly compared ilaprazole with omeprazole.[9]

Table 1: Comparative Efficacy of Ilaprazole vs. Omeprazole in Duodenal Ulcer Healing (4 Weeks)

| Treatment Group | N | 4-Week Healing Rate | Rate Difference (95% CI) | Reference |

|---|---|---|---|---|

| Ilaprazole (10 mg/day) | 329 | 93.0% | 2.2% (-2.8% to 7.2%) | [9] |

| Omeprazole (20 mg/day) | 165 | 90.8% | |[9] |

Table 2: Comparative Safety of Ilaprazole vs. Omeprazole (4 Weeks)

| Ilaprazole (10 mg/day) | Omeprazole (20 mg/day) | Reference | |

|---|---|---|---|

| Patients Analyzed | 331 | 166 | [9] |

| Adverse Drug Reactions | 8.5% | 11.5% |[9] |

The meta-analysis also found that the rate of adverse effects was not significantly different between ilaprazole (9.7%) and control PPIs (13.0%).[11]

Ongoing Research in Prevention of NSAID-Induced Gastropathy

The clinical relevance of ilaprazole in this specific field is underscored by an ongoing Phase 3 clinical trial (NCT06284876). This study is designed to evaluate the efficacy and safety of ilaprazole for the prevention of NSAID-associated peptic ulcers in at-risk patients.

Table 3: Protocol Summary of Clinical Trial NCT06284876

| Status | Recruiting |

| Condition | Prevention of NSAID-Associated Peptic Ulcer |

| Intervention Arms | 1. Ilaprazole (10 mg) + Placebo of Lansoprazole2. Lansoprazole (15 mg) + Placebo of Ilaprazole |

| Dosage | Once daily, orally |

| Primary Outcome | Incidence of peptic ulcer during the study period |

| Estimated Enrollment | 416 Participants |

Discussion and Future Directions

The available data indicate that ilaprazole is an effective and well-tolerated PPI with an efficacy in healing duodenal ulcers comparable to established agents like omeprazole.[9][14] Its pharmacological profile, particularly its long half-life and potent acid suppression, makes it a strong candidate for the management of NSAID-induced gastropathy.[6] The finding that its efficacy may be independent of CYP2C19 genotype could be a clinical advantage, potentially leading to more consistent acid suppression in a diverse patient population.[9]

The results of the ongoing NCT06284876 trial are highly anticipated. They will provide the first direct, large-scale evidence for the role of ilaprazole in preventing gastric and duodenal ulcers in patients requiring continuous NSAID therapy. Future research should focus on direct head-to-head comparisons with other PPIs in high-risk NSAID users, including those on concomitant antiplatelet therapy, and should also investigate its efficacy in healing the more distal small intestinal injury (enteropathy) that can be caused by NSAIDs.[15]

Conclusion

This compound is a potent proton pump inhibitor with a robust mechanism of action against gastric acid secretion. Preclinical models of NSAID-induced gastropathy provide a reliable platform for its evaluation. Clinical evidence, though largely from the broader category of duodenal ulcer disease, demonstrates high rates of ulcer healing and a favorable safety profile. The ongoing clinical trials focused specifically on the prevention of NSAID-associated ulcers will be critical in formally establishing the role of ilaprazole in this important area of gastroprotection. For drug development professionals and researchers, ilaprazole represents a valuable therapeutic tool with properties that warrant continued investigation for optimizing the management of NSAID-induced gastrointestinal toxicity.

References

- 1. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ilaprazole? [synapse.patsnap.com]

- 7. Molecular mechanisms involved in NSAID-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]

- 9. Ilaprazole for the treatment of duodenal ulcer: a randomized, double-blind and controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjgnet.com [wjgnet.com]

- 12. Study to Evaluate the Efficacy and Safety of Ilaprazole 10 mg in Prevention NSAIDs Associated Peptic Ulcer | DecenTrialz [decentrialz.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Ilaprazole: is this a superior proton pump inhibitor for duodenal ulcer? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NSAID gastropathy and enteropathy: distinct pathogenesis likely necessitates distinct prevention strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Cell-Based Assay for Screening Ilaprazole Sodium Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole sodium is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to and inhibiting the H+/K+ ATPase, the proton pump of the gastric parietal cells.[1][2][3] This application note provides a detailed protocol for a robust cell-based assay to screen for the efficacy of this compound and other potential PPIs. The assay utilizes a recombinant cell line stably expressing the human H+/K+ ATPase and measures the inhibition of proton pump activity by monitoring changes in intracellular pH (pHi). This method offers a physiologically relevant and high-throughput compatible platform for compound screening and characterization.

The secretion of gastric acid is a complex process regulated by various signaling pathways.[4][5][6] Histamine, gastrin, and acetylcholine are the primary secretagogues that stimulate parietal cells, leading to the translocation and activation of the H+/K+ ATPase at the apical membrane.[7][8][9] This assay mimics the physiological activation of the proton pump to provide a relevant context for evaluating inhibitor efficacy.

Signaling Pathway of Gastric Acid Secretion

Caption: Signaling pathways stimulating gastric acid secretion and the inhibitory action of this compound on the H+/K+ ATPase.

Experimental Protocols

Cell Line Development: Stably Expressing H+/K+ ATPase in HEK293 Cells

A stable cell line expressing the human H+/K+ ATPase is crucial for a reproducible assay. While some immortalized human gastric cell lines are available, creating a stable recombinant line in a host like Human Embryonic Kidney 293 (HEK293) cells offers a consistent and well-characterized background.[10][11][12][13][14][15]

Materials:

-

HEK293 cells (e.g., ATCC CRL-1573)

-

Expression vector containing the coding sequences for human H+/K+ ATPase α and β subunits

-

Transfection reagent

-

Selection antibiotic (e.g., Puromycin)

-

Cell culture medium and supplements

Protocol:

-

Co-transfect HEK293 cells with the expression vectors for the H+/K+ ATPase α and β subunits using a suitable transfection reagent.

-

48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.

-

Culture the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies are formed.

-

Isolate and expand individual colonies.

-

Screen the expanded clones for H+/K+ ATPase expression and functional activity using the assay protocol described below.

Cell-Based H+/K+ ATPase Inhibition Assay

This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening.

Materials:

-

HEK293 cells stably expressing human H+/K+ ATPase

-

Black, clear-bottom 96-well plates

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Histamine

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Nigericin and Valinomycin (for pH calibration)

-

Fluorescence plate reader with dual excitation capability

Protocol:

-

Cell Seeding:

-

Seed the H+/K+ ATPase-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Dye Loading:

-

Compound Incubation:

-

Prepare serial dilutions of this compound and control compounds in HBSS.

-

Add 50 µL of the compound dilutions to the respective wells. Include wells with vehicle control (HBSS).

-

Incubate for 30 minutes at 37°C.

-

-

Stimulation and Measurement:

-

Prepare a 2X working solution of histamine in HBSS.

-

Using the fluorescence plate reader's injection function, add 50 µL of the histamine solution to all wells (except for unstimulated controls) to induce proton pump activity.

-

Immediately begin kinetic reading of fluorescence. Measure the fluorescence intensity at an emission wavelength of 535 nm with dual excitation at 490 nm (pH-sensitive) and 440 nm (pH-insensitive).[6]

-

Record data every 30 seconds for at least 10 minutes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point.

-

Determine the change in the fluorescence ratio (ΔRatio) in response to histamine stimulation for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (ΔRatio_compound / ΔRatio_vehicle))

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][7][16]

-

Experimental Workflow

Caption: Step-by-step workflow for the cell-based H+/K+ ATPase inhibition assay.

Data Presentation

The quantitative data generated from this assay can be summarized in a clear and structured format for easy comparison of the efficacy of different proton pump inhibitors.

| Compound | IC50 (µM) in Cell-Based Assay | Maximum Inhibition (%) |

| This compound | Expected in the low micromolar to nanomolar range | >95% |

| Omeprazole (Control) | Literature value | >95% |

| Vehicle Control | N/A | 0% |

Note: The IC50 value for Ilaprazole in a cell-free assay using rabbit parietal cell preparations has been reported to be 6.0 µM.[3] The IC50 in a whole-cell assay may differ and should be determined experimentally.

Conclusion

This application note provides a comprehensive framework for developing and implementing a cell-based assay to screen for the efficacy of this compound and other H+/K+ ATPase inhibitors. The use of a stable recombinant cell line and a fluorescent intracellular pH indicator allows for a robust, reproducible, and high-throughput compatible screening platform. This assay can be a valuable tool in the discovery and development of new therapies for acid-related disorders.

References

- 1. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 2. labs.pbrc.edu [labs.pbrc.edu]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 5. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EZH2 Stably Expressing HEK 293 Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 11. Immortalized Human Gastric Cells (KMU-CS12) | Applied Biological Materials Inc. [abmgood.com]

- 12. invivogen.com [invivogen.com]

- 13. The Scattered Twelve Tribes of HEK293 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accegen.com [accegen.com]

- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ilaprazole Sodium in Rodent Models of Peptic Ulcer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilaprazole, a novel proton pump inhibitor (PPI), demonstrates potent and long-lasting inhibition of gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] These characteristics make it a significant compound for investigation in the treatment of acid-related disorders, including peptic ulcers.[2] Rodent models of peptic ulcer are indispensable for the preclinical evaluation of such therapeutic agents. This document provides detailed protocols for the administration of ilaprazole sodium in two common rodent models of peptic ulcer: the indomethacin-induced model and the water-immersion restraint stress (WIRS) model.

Mechanism of Action: Proton Pump Inhibition

Ilaprazole, like other PPIs, is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active sulfenamide form.[3] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[2][3] This action blocks the final step in the pathway of gastric acid secretion, leading to a profound and sustained elevation of intragastric pH, which in turn protects the gastric mucosa from acid-induced damage and promotes the healing of existing ulcers.[1][2]

Caption: Ilaprazole's mechanism of action.

Data Presentation: Efficacy of Ilaprazole in Rat Ulcer Models

The following table summarizes the quantitative data on the prophylactic efficacy of ilaprazole in indomethacin- and stress-induced gastric ulcer models in rats.

| Ulcer Model | Treatment Group | Dose (mg/kg) | Route | Ulcer Number (Mean ± SD) | Ulcer Index (Mean ± SD) | Inhibition (%) |

| Indomethacin-Induced | Vehicle | - | i.g. | 18.3 ± 4.5 | 45.7 ± 10.3 | - |

| Ilaprazole | 3 | i.g. | 10.5 ± 3.2 | 21.3 ± 7.4 | 53.4 | |

| Ilaprazole | 10 | i.g. | 5.8 ± 2.1 | 10.2 ± 4.5 | 77.7 | |

| Ilaprazole | 30 | i.g. | 2.1 ± 1.3 | 3.5 ± 2.1 | 92.3 | |

| Vehicle | - | i.v. | 17.9 ± 5.1 | 44.8 ± 11.2 | - | |

| Ilaprazole | 0.3 | i.v. | 11.2 ± 3.8 | 25.1 ± 8.1 | 44.0 | |

| Ilaprazole | 1 | i.v. | 6.2 ± 2.5 | 12.3 ± 5.3 | 72.5 | |

| Ilaprazole | 3 | i.v. | 2.5 ± 1.6 | 4.1 ± 2.8 | 90.8 | |

| Esomeprazole (Control) | 20 | i.v. | 3.1 ± 1.9 | 5.2 ± 3.3 | 88.4 | |

| Water-Immersion Stress | Vehicle | - | i.g. | 25.7 ± 6.8 | 58.2 ± 13.4 | - |

| Ilaprazole | 3 | i.g. | 14.1 ± 4.9 | 29.5 ± 9.8 | 49.3 | |

| Ilaprazole | 10 | i.g. | 8.2 ± 3.3 | 15.1 ± 6.2 | 74.1 | |

| Ilaprazole | 30 | i.g. | 3.6 ± 1.8 | 5.8 ± 3.1 | 90.0 | |

| Vehicle | - | i.v. | 24.9 ± 7.2 | 56.7 ± 14.1 | - | |

| Ilaprazole | 0.3 | i.v. | 15.3 ± 5.1 | 32.8 ± 10.5 | 42.2 | |

| Ilaprazole | 1 | i.v. | 9.1 ± 3.7 | 17.2 ± 7.1 | 69.7 | |

| Ilaprazole | 3 | i.v. | 4.2 ± 2.1 | 6.9 ± 3.8 | 87.8 | |

| Esomeprazole (Control) | 20 | i.v. | 4.9 ± 2.5 | 8.1 ± 4.2 | 85.7 | |

| Data derived from Li, et al. (2014). i.g. = intragastric; i.v. = intravenous. |

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to perform pilot studies to determine the optimal experimental conditions for specific research questions.

General Workflow

Caption: General experimental workflow.

Protocol 1: Indomethacin-Induced Gastric Ulcer Model

This model is widely used to mimic the gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

This compound

-

Indomethacin

-

Vehicle for oral administration: 0.5% or 1% (w/v) carboxymethylcellulose sodium (CMC-Na) in distilled water.

-

Vehicle for intravenous administration: Sterile saline (0.9% NaCl).

-

5% Sodium bicarbonate solution

-

Oral gavage needles

-

Insulin syringes with 27-30G needles (for IV injection)

Methodology:

-

Animal Preparation: Acclimatize rats for at least one week. Fast the animals for 18-24 hours prior to the experiment, with free access to water.

-

Drug Preparation:

-